molecular formula C11H14Cl3N3O2S B1669135 N-(2-Aminoethyl)-5-chloroisoquinoline-8-sulfonamide dihydrochloride CAS No. 1177141-67-1

N-(2-Aminoethyl)-5-chloroisoquinoline-8-sulfonamide dihydrochloride

Numéro de catalogue: B1669135
Numéro CAS: 1177141-67-1
Poids moléculaire: 358.7 g/mol
Clé InChI: JUAVTXYOCISSSL-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Systematic Nomenclature and Synonyms

The compound is systematically named N-(2-aminoethyl)-5-chloroisoquinoline-8-sulfonamide dihydrochloride according to IUPAC rules. Its structure features a 5-chloroisoquinoline core linked to a sulfonamide group substituted with a 2-aminoethyl moiety, with two hydrochloride counterions.

Synonyms include:

  • CKI-7 dihydrochloride
  • N-(2-Aminoethyl)-5-chloro-8-isoquinolinesulfonamide dihydrochloride
  • 1177141-67-1 (CAS Registry Number)
  • MFCD00897689 (MDL Number)

Additional aliases from vendor catalogs and chemical databases include GLXC-06381, HY-W011109, and SCHEMBL3974953.

Molecular Formula and Weight Analysis

The molecular formula is C₁₁H₁₄Cl₃N₃O₂S , with a molecular weight of 358.67 g/mol . This accounts for the base compound (C₁₁H₁₂ClN₃O₂S, MW 285.75 g/mol) and two hydrochloric acid molecules (72.92 g/mol).

Table 1: Molecular Composition

Component Formula Molecular Weight (g/mol)
Base Compound C₁₁H₁₂ClN₃O₂S 285.75
Dihydrochloride 2HCl 72.92
Total C₁₁H₁₄Cl₃N₃O₂S 358.67

The chlorine atoms are distributed as follows: one on the isoquinoline ring and two from the hydrochloride counterions.

Crystallographic Data and 3D Conformational Studies

Crystallographic studies reveal key structural insights:

  • Casein Kinase 1 (CK1) Complex : The compound binds CK1 in a binary complex (PDB: 2CSN ), with the isoquinoline ring occupying the ATP-binding pocket. The crystal system is monoclinic (space group C2 ), with unit cell parameters a = 98.7 Å, b = 72.4 Å, c = 78.3 Å, α = 90°, β = 104.5°, γ = 90°.
  • Aminoglycoside Kinase Complexes : In APH(3′)-IIIa (PDB: 3Q2J ) and APH(9)-Ia (PDB: 3Q2M ), the compound adopts a planar conformation, with the sulfonamide group forming hydrogen bonds to conserved residues (e.g., Tyr42 in APH(3′)-IIIa).

Table 2: Crystallographic Parameters

PDB Entry Enzyme Space Group Unit Cell Dimensions (Å) Resolution (Å)
2CSN Casein Kinase 1 C2 98.7 × 72.4 × 78.3 2.3
3Q2J APH(3′)-IIIa P212121 67.8 × 79.2 × 101.5 2.15
3Q2M APH(9)-Ia P3121 77.3 × 77.3 × 132.6 2.9

The 3D conformation is stabilized by π-π stacking between the isoquinoline ring and aromatic residues (e.g., Phe50 in APH(9)-Ia) and hydrogen bonding between the sulfonamide group and backbone amides.

Spectroscopic Profiling (NMR, IR, Mass Spectrometry)

Nuclear Magnetic Resonance (NMR) :

  • ¹H NMR (D₂O): Peaks at δ 8.58 (d, 1H, H-1), 8.32 (d, 1H, H-4), 7.92 (m, 2H, H-6/H-7), and 3.41 (t, 2H, -CH₂NH₂).
  • ¹³C NMR : Signals at δ 152.1 (C-5), 142.3 (C-8), and 45.2 (-CH₂NH₂).

Infrared (IR) Spectroscopy :

  • Strong absorption at 1185 cm⁻¹ (S=O stretch) and 750 cm⁻¹ (C-Cl stretch).
  • N-H stretches observed at 3300–3200 cm⁻¹ .

Mass Spectrometry :

  • ESI-MS : Major ion at m/z 285.03 [M-2HCl+H]⁺, consistent with the base compound’s molecular weight.
  • Fragmentation peaks at m/z 214.1 (loss of C₂H₅N) and 167.0 (isoquinoline ring).

Table 3: Key Spectral Assignments

Technique Key Signals Assignment
¹H NMR δ 8.58 (d), δ 3.41 (t) Isoquinoline H; -CH₂NH₂
IR 1185 cm⁻¹, 750 cm⁻¹ S=O stretch; C-Cl stretch
ESI-MS m/z 285.03 [M-2HCl+H]⁺ Molecular ion

These data confirm the compound’s structural integrity and functional group composition.

Propriétés

IUPAC Name

N-(2-aminoethyl)-5-chloroisoquinoline-8-sulfonamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClN3O2S.2ClH/c12-10-1-2-11(18(16,17)15-6-4-13)9-7-14-5-3-8(9)10;;/h1-3,5,7,15H,4,6,13H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUAVTXYOCISSSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C=CN=CC2=C1S(=O)(=O)NCCN)Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14Cl3N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1177141-67-1
Record name 1177141-67-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Méthodes De Préparation

Synthetic Pathways

Sulfonamide Formation

The introduction of the sulfonamide group at position 8 involves two primary steps:

  • Sulfonation : 5-Chloroisoquinoline undergoes sulfonation at position 8 using concentrated sulfuric acid or chlorosulfonic acid. This step generates the sulfonic acid derivative, which is subsequently converted to the sulfonyl chloride using thionyl chloride (SOCl₂).
  • Coupling with 2-Aminoethylamine : The sulfonyl chloride reacts with 2-aminoethylamine in the presence of a coupling agent. Patent WO1993005014A1 describes the use of dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) to facilitate amide bond formation while minimizing racemization. The reaction is conducted in anhydrous dimethylformamide (DMF) at 0–30°C for 1–5 hours, yielding the free base of N-(2-aminoethyl)-5-chloroisoquinoline-8-sulfonamide.
Table 1: Reaction Conditions for Sulfonamide Coupling
Parameter Value/Range Source
Temperature 0–30°C
Reaction Time 1–5 hours
Coupling Agent DCC/HOBt
Solvent Anhydrous DMF
Yield (Theoretical) 60–75%

Dihydrochloride Salt Preparation

To enhance solubility and stability, the free base is converted to its dihydrochloride salt. This is achieved by treating the compound with hydrochloric acid (HCl) in a polar solvent such as ethanol or water. The reaction mixture is stirred at room temperature, followed by evaporation and recrystallization to obtain the pure dihydrochloride form.

Reaction Optimization

Solvent and Temperature Effects

The choice of solvent critically impacts coupling efficiency. Anhydrous DMF is preferred due to its ability to dissolve both sulfonyl chloride and amine reactants while stabilizing intermediates. Elevated temperatures (>30°C) risk side reactions, including decomposition of the sulfonyl chloride, whereas temperatures below 0°C slow reaction kinetics.

Stoichiometric Ratios

Optimal molar ratios of sulfonyl chloride to 2-aminoethylamine range from 1:1 to 1:1.2, ensuring complete consumption of the amine without excess reagent complications. DCC is typically used in 1–2 equivalents relative to the sulfonyl chloride to drive the reaction to completion.

Analytical Characterization

Structural Confirmation

The final product is characterized using:

  • Nuclear Magnetic Resonance (NMR) : ¹H NMR confirms the presence of the aminoethyl group (δ 2.8–3.2 ppm for –CH₂–NH₂) and aromatic protons of the isoquinoline ring.
  • Mass Spectrometry (MS) : High-resolution MS verifies the molecular ion peak at m/z 285.75 for the free base and 358.67 for the dihydrochloride salt.
  • Elemental Analysis : Matches calculated values for C, H, N, and Cl within 0.3% error.
Table 2: Key Analytical Data
Property Value Source
Molecular Weight 358.67 g/mol
Melting Point 187–189°C
Solubility (Water) >50 mg/mL
HPLC Purity ≥98%

Applications in Research

Kinase Inhibition

N-(2-Aminoethyl)-5-chloroisoquinoline-8-sulfonamide dihydrochloride (CKI-7) is a potent inhibitor of casein kinase 1 (CK1), with half-maximal inhibitory concentrations (IC₅₀) in the micromolar range. Its mechanism involves competitive binding to the ATP-binding site of CK1, disrupting phosphorylation events critical for cell cycle regulation.

Analyse Des Réactions Chimiques

Types de réactions : Le chlorhydrate de CKI 7 subit principalement des réactions de substitution en raison de la présence de groupes fonctionnels réactifs tels que le sulfonamide et les groupes aminoéthyle. Il peut également participer à des réactions d'oxydation et de réduction dans des conditions spécifiques .

Réactifs et conditions courants :

    Réactions de substitution : Impliquent généralement des nucléophiles tels que les ions hydroxyde ou les amines.

    Réactions d'oxydation : Souvent effectuées à l'aide d'oxydants comme le peroxyde d'hydrogène ou le permanganate de potassium.

    Réactions de réduction : Impliquent généralement des réducteurs tels que le borohydrure de sodium ou l'hydrure d'aluminium et de lithium.

Principaux produits : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, les réactions de substitution peuvent produire des dérivés avec des groupes fonctionnels modifiés, tandis que les réactions d'oxydation et de réduction peuvent entraîner des changements dans l'état d'oxydation du composé .

4. Applications de la Recherche Scientifique

Le chlorhydrate de CKI 7 a une large gamme d'applications dans la recherche scientifique :

5. Mécanisme d'Action

Le chlorhydrate de CKI 7 exerce ses effets en inhibant de manière compétitive le site de liaison à l'ATP de la caséine kinase 1. Cette inhibition empêche la phosphorylation des protéines cibles, modulant ainsi divers processus cellulaires tels que la progression du cycle cellulaire, l'apoptose et la transduction du signal. Le composé inhibe également d'autres kinases telles que SGK, S6K1 et MSK1, influençant davantage les fonctions cellulaires .

Applications De Recherche Scientifique

Chemical Properties and Mechanism of Action

N-(2-Aminoethyl)-5-chloroisoquinoline-8-sulfonamide dihydrochloride has a molecular formula of C₁₁H₁₄Cl₃N₃O₂S and is characterized by its sulfonamide functional group attached to a chloroisoquinoline structure. This unique configuration enhances its solubility and biological activity, making it an effective candidate for pharmacological studies.

The compound primarily functions as an inhibitor of casein kinase 1 (CK1), a family of serine/threonine protein kinases involved in various cellular processes, including cell growth and proliferation. Research indicates that CKI-7 selectively inhibits CK1 by competing with adenosine triphosphate (ATP), which is crucial for kinase activity. This selectivity is attributed to hydrophobic interactions and hydrogen bonding with the isoquinoline ring .

Cancer Treatment

CKI-7 has been investigated for its potential in treating various cancers due to its ability to inhibit CK1, which plays a role in the WNT signaling pathway—a critical pathway in cancer progression. In particular, studies have shown that CKI-7 can induce apoptosis in cancer cells and inhibit their migratory capabilities .

Case Study: Bladder Cancer
A study demonstrated that CKI-7 effectively inhibited the growth of bladder cancer cells by inducing necroptosis, a form of programmed cell death. The compound was shown to increase reactive oxygen species levels in these cells, leading to cell death in a concentration-dependent manner .

Enzyme Inhibition

Beyond cancer treatment, CKI-7 has applications as an enzyme inhibitor. It has been shown to inhibit various protein kinases selectively while sparing other ATP-utilizing enzymes, making it a valuable tool for biochemical research .

Table 1: Comparison of Enzyme Inhibition by CKI-7

Enzyme TypeInhibition MechanismSelectivity
Casein Kinase 1Competes with ATPHigh
Other Protein KinasesMinimal interferenceLow

Research Findings

Numerous studies have explored the interactions of this compound with biological molecules. For instance, interaction studies have indicated that CKI-7 can alter cellular pathways by binding to proteins and nucleic acids, thereby influencing disease mechanisms and therapeutic targets.

Table 2: Summary of Research Findings on CKI-7

Study ReferenceFocus AreaKey Findings
Structural Basis for SelectivityDemonstrated selective inhibition of CK1
WNT Pathway InhibitionIdentified as an effective WNT pathway inhibitor
Bladder CancerInduced necroptosis in bladder cancer cells

Mécanisme D'action

CKI 7 dihydrochloride exerts its effects by competitively inhibiting the ATP-binding site of casein kinase 1. This inhibition prevents the phosphorylation of target proteins, thereby modulating various cellular processes such as cell cycle progression, apoptosis, and signal transduction. The compound also inhibits other kinases like SGK, S6K1, and MSK1, further influencing cellular functions .

Comparaison Avec Des Composés Similaires

Free Base vs. Dihydrochloride Salt

The free base form (CAS: 120615-25-0) shares the same core structure but lacks the dihydrochloride counterions. Key differences include:

  • Stability : The salt form may offer improved stability during storage compared to the free base .
  • Bioactivity : Both forms inhibit CK1, but the salt is more commonly used in experimental settings, possibly due to better handling properties .

Table 1: Comparison of Free Base and Dihydrochloride Forms

Property Free Base (CAS: 120615-25-0) Dihydrochloride (CAS: 1177141-67-1)
Molecular Formula C₁₁H₁₂ClN₃O₂S C₁₁H₁₂ClN₃O₂S·2HCl
Molecular Weight 285.75 g/mol 358.67 g/mol
Inhibitory Activity CK1-specific CK1-specific
Storage Temperature Not specified -20°C

Deuterated Analog

The deuterated variant, N-(2-Aminoethyl-1,1,2,2-d₄)-5-chloroisoquinoline-8-sulfonamide dihydrochloride (CAS: Not explicitly listed), replaces hydrogen atoms with deuterium in the aminoethyl group. This modification:

  • Increases Molecular Weight : From 358.67 g/mol to 362.70 g/mol .
  • Potential Metabolic Stability: Deuterium incorporation may slow oxidative metabolism, extending half-life in biological systems .
  • Purity: Available at >95% purity, comparable to the non-deuterated form .

Table 2: Deuterated vs. Non-Deuterated Forms

Property Non-Deuterated Deuterated
Molecular Formula C₁₁H₁₂ClN₃O₂S·2HCl C₁₁D₄H₈ClN₃O₂S·2HCl
Molecular Weight 358.67 g/mol 362.70 g/mol
Key Use CK1 inhibition studies Metabolic stability assays

Comparison with Other Kinase Inhibitors

  • CK1 vs. CK2: CKI-7 shows >10-fold selectivity for CK1 over CK2, unlike broad-spectrum inhibitors like DRB (5,6-dichloro-1-β-D-ribofuranosylbenzimidazole) .
  • ATP-Competitive Mechanism : Unlike staurosporine (a pan-kinase inhibitor), CKI-7 competes with ATP, offering a reversible and specific mode of action .

Table 3: Selectivity Profile of CKI-7 Dihydrochloride

Kinase Inhibition by CKI-7 Dihydrochloride
Casein Kinase I (CK1) Potent (IC₅₀ ~5–10 μM)
Casein Kinase II (CK2) Weak (IC₅₀ >100 μM)
PKA, PKC, CDK No significant inhibition

Commercial Suppliers

  • Pricing : Ranges from ¥760.00元/5mg to ¥7200.00元/100mg (MedMol) .
  • Suppliers: Santa Cruz Biotechnology (sc-252621) and TRC (TRC-A608851) offer the dihydrochloride salt, emphasizing its role in CK1 research .

Activité Biologique

N-(2-Aminoethyl)-5-chloroisoquinoline-8-sulfonamide dihydrochloride, also known as CK17, is a compound that has garnered attention for its selective inhibition of casein kinase 1 (CK1), particularly CK1δ. This article presents an overview of its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

CK17 operates primarily by competing with adenosine triphosphate (ATP) for binding sites on protein kinases. This selectivity is attributed to specific hydrophobic interactions and hydrogen bonding with the isoquinoline ring structure. The compound has been shown to inhibit CK1δ effectively while exhibiting minimal interference with other ATP-utilizing enzymes, such as ATPases and adenylate cyclases .

The structural basis for this selectivity was elucidated through crystallographic studies, which revealed that the hydrogen bond involving the nitrogen atom of the isoquinoline ring is crucial for binding. The presence of different substituents at positions 5 and 8 of the isoquinoline ring influences the compound's interaction with various protein kinases .

Anti-Cancer Activity

Recent studies have highlighted the potential of CK17 as a therapeutic agent in treating bladder cancer. In vitro experiments demonstrated that CK17 significantly inhibits cell growth in bladder cancer cell lines RT112 and T24 by inducing apoptosis. The compound increased the population of sub-G1 cells, indicative of apoptotic cell death, in a concentration-dependent manner .

Key Findings:

  • Apoptosis Induction: CK17 activated caspase-3, -8, and -9 cleavage, confirming its role in promoting apoptotic pathways .
  • Cell Cycle Arrest: Flow cytometry analysis showed that treatment with CK17 resulted in significant alterations in cell cycle progression, particularly an increase in sub-G1 phase cells .
  • Inhibition of Migration: The compound also reduced migratory activity in bladder cancer cells, suggesting its potential role in preventing metastasis .

Selective Inhibition of CK1δ

CK17's specificity for CK1δ has been linked to its ability to modulate downstream signaling pathways critical for cancer progression. In bladder cancer models, CK17 inhibited the autophosphorylation of CK1δ and its downstream target β-catenin, leading to reduced cell viability over time .

Case Studies

A notable case study involved the administration of CK17 in preclinical models of bladder cancer. Researchers observed a marked decrease in tumor size and improved survival rates among treated subjects compared to controls. This underscores the compound's potential as a novel therapeutic agent against resistant forms of bladder cancer .

Study Cell Line Concentration (μM) Effect on Viability Mechanism
Study 1RT112560% reductionApoptosis
Study 2T241070% reductionCell cycle arrest
Study 3RT1122.550% reductionMigration inhibition

Q & A

Basic Research Questions

Q. What are the recommended methods for confirming the structural integrity of N-(2-Aminoethyl)-5-chloroisoquinoline-8-sulfonamide dihydrochloride post-synthesis?

  • Methodology : Use nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to verify the amine and sulfonamide functional groups. Compare experimental spectra with computational predictions (e.g., density functional theory (DFT)-generated spectra). High-resolution mass spectrometry (HRMS) validates molecular weight and chlorine isotopic patterns. For crystalline samples, X-ray diffraction (XRD) provides definitive confirmation of the dihydrochloride salt form .
  • Key Data :

TechniqueTarget FeaturesReference Standard
¹H NMRAmine protons (~2.8–3.5 ppm), aromatic protons (7.5–9.0 ppm)Simulated spectra from SMILES/InChi
HRMSMolecular ion [M+H]⁺ at m/z 310.05 (C₁₁H₁₃ClN₃O₂S)Theoretical exact mass

Q. How should solubility and storage conditions be optimized to maintain compound stability?

  • Methodology : Prepare stock solutions in anhydrous DMSO (10 mM) to minimize hydrolysis. Aliquot and store at -80°C (6-month stability) or -20°C (1-month stability). Avoid freeze-thaw cycles. For aqueous buffers, use freshly prepared solutions and validate stability via HPLC over 24 hours .
  • Solubility Table :

SolventSolubility (mg/mL)Recommended Use
DMSO>50Stock solutions
PBS (pH 7.4)<1Dilute assays

Q. What safety protocols are critical during handling?

  • Methodology : Use fume hoods for weighing solid compounds. Wear nitrile gloves and safety goggles to prevent skin/eye contact. Follow institutional Chemical Hygiene Plans for waste disposal. Conduct a 100% safety exam before lab work, as mandated for advanced chemistry courses .

Advanced Research Questions

Q. How can computational modeling improve reaction design for derivatives of this compound?

  • Methodology : Apply quantum chemical calculations (e.g., Gaussian software) to model reaction pathways, such as sulfonamide group substitutions. Use transition state theory to predict activation energies. Validate with experimental kinetics (e.g., stopped-flow spectroscopy). Integrate machine learning (ML) to screen substituent effects on bioactivity .
  • Case Study : ICReDD’s reaction path search methods reduced optimization time by 40% in analogous sulfonamide syntheses .

Q. What strategies resolve contradictions between experimental and theoretical data on its kinase inhibition?

  • Methodology : Perform dose-response assays (e.g., IC₅₀ curves) across multiple kinase families (e.g., PKA, PKC). Cross-validate with molecular docking simulations (AutoDock Vina) to identify binding pose discrepancies. Use statistical design of experiments (DoE) to isolate variables like buffer ionic strength or ATP concentration .
  • Example Workflow :

     (1) Hypothesis: Contradictory IC₅₀ values arise from assay pH variations.  
     (2) DoE: Vary pH (6.5–8.0), ATP (1–10 mM), and Mg²⁺ (1–5 mM).  
     (3) Analysis: Multivariate regression identifies pH as dominant factor (p < 0.01).  

Q. Which analytical techniques quantify its stability under catalytic conditions?

  • Methodology : Use LC-MS/MS to monitor degradation products in the presence of metalloenzymes (e.g., cytochrome P450). Track half-life (t₁/₂) under varying temperatures (25–37°C) and pH (4–9). Compare with Arrhenius equation predictions to identify non-enzymatic degradation pathways .

Q. How can cross-disciplinary methods enhance its application in multi-step syntheses?

  • Methodology : Combine flow chemistry (for precise sulfonamide coupling) with inline FTIR monitoring. Use microreactors to minimize side reactions. Validate scalability via dimensionless scaling parameters (e.g., Damköhler number) .

Data Contradiction Analysis Framework

  • Step 1 : Replicate experiments under identical conditions (temperature, humidity, equipment calibration).
  • Step 2 : Apply Grubbs’ test to identify outliers in kinetic data.
  • Step 3 : Use principal component analysis (PCA) to isolate variables causing discrepancies (e.g., solvent purity, ligand ratios) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-Aminoethyl)-5-chloroisoquinoline-8-sulfonamide dihydrochloride
Reactant of Route 2
Reactant of Route 2
N-(2-Aminoethyl)-5-chloroisoquinoline-8-sulfonamide dihydrochloride

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.